Product packaging for 2,3,4,5-Tetrachlorobiphenyl(Cat. No.:CAS No. 33284-53-6)

2,3,4,5-Tetrachlorobiphenyl

Cat. No.: B164871
CAS No.: 33284-53-6
M. Wt: 292 g/mol
InChI Key: HLQDGCWIOSOMDP-UHFFFAOYSA-N
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Description

Contextualizing 2,3,4,5-Tetrachlorobiphenyl within Polychlorinated Biphenyl (B1667301) Congener Research

Polychlorinated biphenyls (PCBs) are a group of synthetic organic chemicals that were once widely used in various industrial applications due to their chemical stability, non-flammability, and electrical insulating properties. epa.gov The basic structure of a PCB consists of a biphenyl molecule, which is two connected phenyl rings, where some or all of the 10 hydrogen atoms can be replaced by chlorine atoms. who.inttsu.edu Depending on the number and position of these chlorine atoms, 209 distinct chemical compounds, known as congeners, are possible. epa.govtsu.edu

Each specific congener is a unique, well-defined chemical compound. epa.gov this compound is one such congener, identified by the CAS number 33284-53-6. cymitquimica.com As its name suggests, it has four chlorine atoms attached to one of the biphenyl rings at positions 2, 3, 4, and 5. cymitquimica.com In the systematic numbering system for all 209 congeners, it is designated as PCB 61. cymitquimica.com

PCBs were manufactured and sold in mixtures under trade names like Aroclor, and the properties of these mixtures are determined by the relative amounts of different congeners. who.inttsu.edu The degree of chlorination affects the physical and chemical properties of the congener, such as its resistance to degradation and its solubility. who.int Generally, stability and adsorption to soil and sediment increase with a higher number of chlorine atoms. who.int Tetrachlorobiphenyls, like PCB 61, are classified as low-chlorine PCBs because they contain four or fewer chlorine substituents. nih.gov Due to their persistence and potential for bioaccumulation, the production of PCBs has been banned or severely restricted in many countries. who.intcymitquimica.com

Significance of this compound (PCB 61) as a Model Congener in Environmental and Biological Studies

In the vast field of PCB research, individual congeners are often studied as models to understand the behavior and effects of the entire class of compounds. PCB 61 is frequently selected for such studies due to its specific structure and environmental relevance. nih.gov Its asymmetric chlorine substitution pattern makes it a valuable tool for investigating the mechanisms of microbial dechlorination, a key process in the natural breakdown of PCBs in the environment.

Research has utilized PCB 61 to explore the kinetics of its biotransformation. For instance, studies have measured the dechlorination rate of PCB 61 to 2,3,5-trichlorobiphenyl (B1345140) (PCB 23) by the organohalide-respiring bacterium Dehalobium chlorocoercia DF-1. nih.govresearchgate.net These experiments, conducted in sediment-free medium, demonstrated that the rate of dechlorination is a linear function of the PCB 61 concentration, even at environmentally relevant levels as low as 1 ng L⁻¹. nih.govresearchgate.net This finding is significant as it suggests that the low rates of dechlorination often observed in contaminated sediments may be due to low numbers of dechlorinating bacteria rather than a lack of bioavailability of the PCB. researchgate.net

The use of PCB 61 as a model has been facilitated by innovative experimental setups. One such method employs a polymer that acts as both a passive dosing system to maintain a steady concentration of PCB 61 and as a passive sampler to monitor the formation of its dechlorination product, PCB 23. researchgate.net This approach allows for precise measurement of dechlorination rates at very low aqueous concentrations, mimicking conditions found in the porewater of contaminated sediments. nih.govresearchgate.net

Furthermore, investigations have examined how environmental factors influence the fate of PCBs. For example, the addition of iron oxides has been shown to significantly enhance the rate and extent of PCB 61 transformation in sediment-based bioelectrochemical reactors. researchgate.net The selection of specific congeners like PCB 61, which are known components of commercial mixtures and are found at contaminated sites, allows researchers to gain a quantitative understanding of the complex processes governing the environmental persistence and degradation of these pollutants.

Physicochemical Properties of this compound (PCB 61)

Property Value Source
Molecular Formula C₁₂H₆Cl₄ cymitquimica.comnih.gov
Molecular Weight 292.0 g/mol nih.gov
CAS Number 33284-53-6 cymitquimica.comnih.gov
Appearance Solid
LogP (Octanol-Water Partition Coefficient) 6.4 nih.gov
Water Solubility Low cymitquimica.com
Aqueous Solubility (at 20 °C) 20 μg L⁻¹ nih.gov
Boiling Point (at 760 mmHg) 361.5 °C chemsrc.com
Density 1.441 g/cm³ chemsrc.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H6Cl4 B164871 2,3,4,5-Tetrachlorobiphenyl CAS No. 33284-53-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,2,3,4-tetrachloro-5-phenylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H6Cl4/c13-9-6-8(7-4-2-1-3-5-7)10(14)12(16)11(9)15/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLQDGCWIOSOMDP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=C(C(=C2Cl)Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H6Cl4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5074135
Record name 2,3,4,5-Tetrachlorobiphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5074135
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

292.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

33284-53-6
Record name 2,3,4,5-Tetrachlorobiphenyl
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=33284-53-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,3,4,5-Tetrachlorobiphenyl
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033284536
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,3,4,5-Tetrachlorobiphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5074135
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,3,4,5-TETRACHLOROBIPHENYL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/392EXD3SC9
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Environmental Occurrence and Distribution of 2,3,4,5 Tetrachlorobiphenyl

Spatial and Temporal Distribution Patterns in Environmental Compartments

The distribution of 2,3,4,5-tetrachlorobiphenyl and other PCBs in the environment is a result of historical industrial activities and their subsequent transport and deposition.

Aquatic Systems (Water, Sediment, Marine Water)

Due to their hydrophobic nature, PCBs have low solubility in water and tend to adsorb to sediment particles. cymitquimica.comnih.gov Consequently, the highest concentrations of PCBs in aquatic environments are typically found in sediments rather than the water column.

Studies have shown the presence of this compound in various aquatic systems. For instance, anaerobic cultures derived from estuarine, marine, and riverine sediments have demonstrated the ability to dechlorinate this compound. nih.govoup.com This indicates the presence of this congener in these diverse aquatic environments. In a study of the San Francisco Bay, sediment cores revealed the presence of various PCB congeners, with analysis showing horizontal and vertical variability in their profiles. sfei.org For example, at the outlet of a creek, a highly-contaminated PCB sediment layer was identified at a depth of over 40 cm. sfei.org

Temporal trend studies in various locations have generally shown a decrease in PCB concentrations in sediments since their ban. conicet.gov.ar For example, a study in a populated South American estuary showed exponentially decreasing trends of total PCBs in sediment cores over time, with peak concentrations corresponding to the period of maximum PCB usage. conicet.gov.ar

Table 1: Environmental Fate of this compound in Different Sediment Cultures

Sediment Source Electron Donor Dechlorination Products Reference
Estuarine Elemental iron or fatty acids 2,3,5-Trichlorobiphenyl (B1345140) (PCB 23) and 2,4,5-Trichlorobiphenyl (B97342) (PCB 25) nih.gov
Marine Not specified 2,3,5-Trichlorobiphenyl (PCB 23) and 2,4,5-Trichlorobiphenyl (PCB 25) nih.gov
Riverine Not specified 2,3,5-Trichlorobiphenyl (PCB 23) and 2,4,5-Trichlorobiphenyl (PCB 25) nih.gov

This table is based on data from a study on the reductive dechlorination of this compound in different sediment cultures.

Terrestrial Systems (Soil)

PCBs are known to persist in soils. nm.gov Their mobility in the terrestrial ecosystem is influenced by their chemical properties, soil characteristics, and the types of plants present. nm.gov Due to their low water solubility and tendency to adsorb to organic matter, PCBs are not readily leached from soils. nm.gov Lower chlorinated PCBs are generally less adsorbed and therefore slightly more mobile in soils. nm.gov Runoff from contaminated soils is one of the pathways through which PCBs enter aquatic environments. ccme.ca

Atmospheric Presence

Atmospheric transport is a major pathway for the global distribution of PCBs. Lighter PCB congeners, in particular, can be carried long distances. epa.gov PCBs can enter the atmosphere through volatilization and be deposited through wet or dry deposition. Studies have analyzed the atmospheric concentrations of various PCB congeners, including tetrachlorobiphenyls, to understand their long-term trends. nih.gov For example, analysis of vapor phase atmospheric concentrations at a remote site in Michigan and an urban site in Chicago showed varying halving times for different PCB congeners, indicating their persistence in the atmosphere. nih.gov

Bioaccumulation and Biomagnification in Non-Human Biota

The lipophilic (fat-loving) nature of this compound and other PCBs leads to their accumulation in the fatty tissues of organisms, a process known as bioaccumulation. epa.govcymitquimica.com As these compounds are transferred up the food chain, their concentration increases at higher trophic levels, a phenomenon called biomagnification. epa.gov

Accumulation in Aquatic Organisms and Food Chains

PCBs are readily taken up by aquatic organisms from the water, sediment, and their diet. epa.govnih.gov The concentration of PCBs in organisms can be directly related to the concentration in the surrounding sediment. epa.gov

Studies have documented the bioaccumulation of various PCB congeners in a wide range of aquatic species. For instance, research on marine benthic invertebrates showed large interspecific variations in the bioaccumulation of PCBs. nih.gov Some species, like certain brittle stars and a predatory polychaete, exhibited higher than expected accumulation for more hydrophobic congeners. nih.gov In another study, the bioaccumulation of PCBs in different water bird species was compared to the levels in their food sources, revealing that fish-feeding birds generally had higher PCB levels than mussel-feeding ones. d-nb.info

Trophic Transfer Dynamics

The transfer of this compound and other PCBs through the food web results in the highest concentrations in top predators. epa.gov Trophic Magnification Factors (TMFs) are used to quantify the increase in contaminant concentration from one trophic level to the next. oup.comacs.org

Research has shown that TMFs for PCB congeners generally increase with their hydrophobicity, as indicated by the octanol-water partition coefficient (Kow). acs.org A study of a lake food web found that TMFs for individual PCB congeners ranged from 1.5 to 6.6. acs.org The relationship between Kow and TMF has been observed across different ecosystems, including freshwater, marine, and arctic environments. acs.org

Table 2: Compound Names Mentioned in the Article

Compound Name Abbreviation/Synonym
This compound PCB-61
2,3,5-Trichlorobiphenyl PCB 23
2,4,5-Trichlorobiphenyl PCB 25

Environmental Fate and Degradation Pathways of 2,3,4,5 Tetrachlorobiphenyl

Microbial Biotransformation Processes

Microbial activities are the primary drivers of 2,3,4,5-tetrachlorobiphenyl degradation in the environment. The specific pathways and efficiencies of these transformations are highly dependent on the local redox conditions and the composition of the indigenous microbial communities.

Under anaerobic conditions, typically found in submerged sediments and saturated soils, the principal degradation mechanism for this compound is reductive dechlorination. acs.org This process, also known as organohalide respiration, involves the removal of chlorine atoms from the biphenyl (B1667301) structure, with the PCB congener serving as a terminal electron acceptor for microbial respiration.

The rate of anaerobic dechlorination of this compound is a critical factor in predicting the natural attenuation of this contaminant. Research has demonstrated that the dechlorination rate is influenced by the concentration of the PCB substrate. Studies using the organohalide-respiring bacterium Dehalobium chlorocoercia DF-1 have shown that the rate of dechlorination of this compound (also known as PCB 61) to 2,3,5-trichlorobiphenyl (B1345140) (PCB 23) is a linear function of the substrate concentration at environmentally relevant levels, ranging from 1 to 500 ng L⁻¹. nih.govresearchgate.net This linear relationship was observed in sediment-free medium with a high concentration of bacterial cells. nih.govresearchgate.net The dechlorination process has been observed to occur even at concentrations as low as 1 ng L⁻¹, suggesting that the low rates of dechlorination often seen in sediments may be due to low numbers of organohalide-respiring bacteria rather than a lack of bioavailability of the PCB. nih.govresearchgate.net

Interactive Data Table: Dechlorination Kinetics of this compound by Dehalobium chlorocoercia DF-1

Concentration Range of this compound (ng L⁻¹)Relationship between Dechlorination Rate and Substrate ConcentrationMinimum Observed Concentration for Dechlorination (ng L⁻¹)Reference
1 - 500Linear1 nih.govresearchgate.net

Specific bacterial populations have been identified as key players in the reductive dechlorination of this compound. The bacterium Dehalobium chlorocoercia strain DF-1, an organohalide-respiring ultramicrobacterium, has been shown to dechlorinate this compound. nih.govresearchgate.net This strain is capable of using PCB congeners with doubly flanked chlorines as electron acceptors. researchgate.net

Furthermore, evidence strongly points to the involvement of Dehalococcoides-like bacterial populations in the dechlorination of this compound. nih.govnih.gov Enrichment cultures from estuarine, marine, and riverine sediments have all shown the removal of doubly flanked meta and para chlorines from this congener. nih.govnih.gov Analysis of the bacterial communities in these cultures revealed a common population with high phylogenetic relatedness to Dehalococcoides species. nih.govnih.gov The dynamics of this Dehalococcoides-like population were strongly correlated with the dechlorination activity. nih.govnih.gov In subcultures, this population disappeared when dechlorination was inhibited or when the this compound was consumed, further solidifying their role in the process. nih.govnih.gov The successful enrichment of these organisms from geographically and geochemically diverse environments indicates their widespread presence. nih.govnih.gov

The anaerobic reductive dechlorination of this compound results in the formation of less chlorinated biphenyl congeners. The primary dechlorination product observed in numerous studies is 2,3,5-trichlorobiphenyl (PCB 23). nih.govresearchgate.netnih.govrsc.org This is a result of the preferential removal of the doubly flanked para chlorine atom. nih.govrsc.org

In addition to 2,3,5-trichlorobiphenyl, the formation of 2,4,5-trichlorobiphenyl (B97342) (PCB 29) has also been reported, indicating the removal of the doubly flanked meta chlorine. nih.govrsc.org Further dechlorination of these trichlorobiphenyl products can lead to the formation of dichlorobiphenyls such as 2,5-dichlorobiphenyl (B164882) and 2,4-dichlorobiphenyl, as well as 3,5-dichlorobiphenyl. nih.gov The extent of this subsequent dechlorination can vary depending on the sediment source. nih.gov

Interactive Data Table: Dechlorination Products of this compound

Parent CompoundPrimary Dechlorination ProductOther Dechlorination ProductsReference
This compound2,3,5-Trichlorobiphenyl2,4,5-Trichlorobiphenyl, 2,5-Dichlorobiphenyl, 2,4-Dichlorobiphenyl, 3,5-Dichlorobiphenyl nih.govresearchgate.netnih.govrsc.org

In aerobic environments, where oxygen is present, a different set of microbial processes governs the degradation of this compound. Aerobic bacteria can oxidatively degrade PCBs, a process that is generally more effective for less chlorinated congeners. acs.org

The primary mechanism for the aerobic bacterial degradation of PCBs is the biphenyl degradation pathway. pjoes.comcolab.ws This pathway is initiated by the action of a multi-component enzyme system called biphenyl dioxygenase (BphA), which introduces two hydroxyl groups onto one of the aromatic rings. pjoes.com This is followed by a series of enzymatic reactions catalyzed by 2,3-dihydroxybiphenyl-2,3-dehydrogenase (BphB), 2,3-dihydroxybiphenyl-1,2-dioxygenase (BphC), and 2-hydroxy-6-oxo-6-phenyl-hexa-2,4-dienoic acid hydrolase (BphD), which ultimately cleave the biphenyl structure. pjoes.comcolab.ws

While the biphenyl degradation pathway is central, enzymes from other catabolic pathways can also contribute to PCB degradation. For instance, enzymes involved in naphthalene (B1677914) degradation have shown the ability to transform PCB metabolites. asm.org Specifically, naphthalene catabolizing enzymes can expand the range of PCBs that can be degraded by transforming intermediates that may be resistant to the canonical biphenyl degradation pathway enzymes. asm.org

Aerobic Oxidative Degradation

Formation of Hydroxylated Metabolites (OH-PCBs)

The biotransformation of this compound (PCB 61) can lead to the formation of hydroxylated metabolites, known as OH-PCBs. This metabolic process is a crucial pathway for the detoxification and eventual excretion of the compound from living organisms. In vivo, polychlorinated biphenyls (PCBs) are generally metabolized by the microsomal monooxygenase system, which is catalyzed by cytochrome P-450 enzymes. nih.gov This enzymatic action introduces a hydroxyl group onto the biphenyl structure, creating more polar metabolites. nih.gov These hydroxylated products are more water-soluble than the parent compound, which facilitates their conjugation with substances like glucuronic acid and subsequent excretion in bile and feces. nih.gov

Research has identified specific hydroxylated derivatives of this compound. One such metabolite found in rainbow trout is 4'-Hydroxy-2,3,4,5-tetrachlorobiphenyl (4'-OH-PCB 61). temple.edu The formation of these metabolites is significant as studies suggest that some OH-PCBs may exhibit higher toxicity than their parent compounds. targetanalysis.gr

Table 1: Metabolic Transformation of this compound

Parent Compound Enzymatic System Metabolite
This compound (PCB 61) Cytochrome P-450 4'-Hydroxy-2,3,4,5-tetrachlorobiphenyl

Abiotic Degradation Processes

Photochemical Dechlorination (Photolysis)

Photolysis, or photochemical dechlorination, is a significant abiotic degradation pathway for this compound in the environment, particularly in aqueous systems. This process involves the absorption of ultraviolet (UV) radiation, which leads to the cleavage of carbon-chlorine bonds and the progressive removal of chlorine atoms. rsc.org The primary products of the photolysis of PCBs are typically less-chlorinated congeners and, ultimately, biphenyl. tandfonline.comresearchgate.net Minor products can also include hydroxylated PCBs. researchgate.net

The rate and efficiency of the photodecay of this compound can be influenced by various environmental factors. nih.gov For instance, certain surfactants can act as a hydrogen source, improving the photodecay through a photoreduction process. nih.gov Similarly, low concentrations of humic materials, which are naturally present in soil and water, can also provide hydrogen and accelerate the photodegradation rate. nih.gov However, at higher concentrations, these same humic materials can act as photochemical quenchers, absorbing light and thus slowing down the reaction. nih.gov

Chemical Reductive Dechlorination (e.g., Elemental Iron)

Chemical reductive dechlorination represents another important abiotic pathway for the degradation of this compound. This process utilizes reducing agents to remove chlorine atoms from the biphenyl rings. Elemental iron, also known as zero-valent iron (Fe(0)), has been investigated as an effective agent for this purpose. While the reaction can be slow under ambient conditions, it can be significantly enhanced. colab.ws

In anaerobic environments like sediments, elemental iron can serve as an electron donor to stimulate the reductive dechlorination of this compound. This process often involves a combination of abiotic and biological reactions. The addition of iron oxides to sediments has been shown to enhance the transformation of PCB 61, where dissimilatory iron-reducing bacteria (DIRB) play a critical role. The removal of doubly flanked meta and para chlorines from this compound leads to the formation of less-chlorinated products such as 2,3,5-trichlorobiphenyl and 2,4,5-trichlorobiphenyl.

Other Chemical Degradation Methods (e.g., Sodium Dispersion Method)

Beyond photolysis and reductive dechlorination with iron, other chemical methods have been developed for the destruction of PCBs. The sodium dispersion (SD) method is one such technique that can effectively dechlorinate a range of PCB congeners at relatively low temperatures. This process involves treating the PCB-contaminated material with a dispersion of metallic sodium in a suitable medium.

The reaction mechanism relies on the high reactivity of sodium, which facilitates the stripping of chlorine atoms from the biphenyl molecule. Research on various PCB congeners has shown that while the reaction is not highly selective to the position of the chlorine, chlorines at the para position are slightly easier to remove than those at ortho or meta positions. The rate of decomposition generally increases with the number of chlorine substituents on the biphenyl rings.

Environmental Persistence and Factors Influencing Degradation

This compound is classified as a persistent organic pollutant (POP), a designation stemming from its resistance to environmental degradation. researchgate.net Its chemical stability and hydrophobic nature are key contributors to its persistence. temple.edu This hydrophobicity causes it to have low solubility in water and a high affinity for organic matter, leading to strong adsorption to soil and sediment particles. This sequestration in solid matrices reduces its availability for degradation and facilitates its bioaccumulation in organisms. temple.edu

The degradation of this compound is a slow process governed by a combination of biotic and abiotic factors. The number and position of chlorine atoms on the biphenyl structure are critical determinants of its degradation rate. Generally, higher chlorinated biphenyls are more resistant to biodegradation. While microorganisms can degrade mono-, di-, and trichlorinated biphenyls relatively quickly, tetrachlorobiphenyls are degraded more slowly.

Table 2: Factors Influencing the Degradation of this compound

Factor Influence on Degradation Description
Chlorination Level Decreases Rate Higher numbers of chlorine atoms generally increase resistance to degradation.
Chlorine Position Variable The position of chlorine atoms affects susceptibility to both microbial and chemical attack. Para-substituted chlorines are often preferentially biodegraded.
Microbial Activity Increases Rate Anaerobic reductive dechlorination and aerobic oxidation are key biological degradation pathways.
Environmental Matrix Decreases Availability Strong adsorption to soil and sediment organic matter reduces bioavailability for degradation.
Presence of H-Donors Increases Photolysis Rate Surfactants and humic substances can act as hydrogen donors, accelerating photochemical dechlorination. nih.gov
Presence of Electron Donors Increases Reductive Dechlorination Agents like elemental iron can provide electrons to stimulate dechlorination in anaerobic settings.
UV Radiation Increases Rate Photolysis is a primary abiotic degradation pathway in sunlit surface waters.

Analytical Methodologies for 2,3,4,5 Tetrachlorobiphenyl Analysis

Sample Collection and Preparation for Diverse Environmental Matrices

The initial and one of the most critical stages in the analysis of 2,3,4,5-tetrachlorobiphenyl is the collection and preparation of samples. The procedures vary significantly depending on the nature of the matrix being investigated, whether it be water, sediment, soil, or biological tissues. The primary goal of sample preparation is to isolate the target analyte from the complex sample matrix and remove interfering compounds that could affect the accuracy of the final measurement. cdc.gov

The collection of water, sediment, and soil samples must be conducted with care to avoid contamination. cdc.gov For water samples, grab sampling is a common technique. cdc.gov Due to the hydrophobic nature of polychlorinated biphenyls (PCBs), they tend to adsorb onto particulate matter, so both the dissolved and particulate phases may need to be analyzed.

Sediment and soil samples are typically collected from specific locations, such as electronic waste recycling sites or areas near industrial facilities, to assess contamination levels. rsc.orghilarispublisher.com For instance, sediment samples have been taken from rivers in areas with a history of electronic waste recycling. rsc.org Once collected, these samples are often freeze-dried and stored in sealed containers to preserve their integrity before analysis. who.int In some cases, sediments are sieved to achieve a uniform particle size and homogenized. lgcstandards.com For sterilization, a process of autoclaving at high temperatures and pressures on consecutive days can be employed. nih.govoup.com

The preparation of these matrices for analysis involves extracting the PCBs from the solid or aqueous phase. For water samples, liquid-liquid extraction with a solvent like dichloromethane (B109758) is a common method. hilarispublisher.com For solid matrices like soil and sediment, various extraction techniques are utilized to separate the PCBs from the sample. epa.gov

The analysis of this compound in non-human biological tissues is crucial for understanding its bioaccumulation and potential toxic effects. The general procedure involves extraction with organic solvents, followed by cleanup steps to remove lipids and other interfering substances. oceanbestpractices.org

Sample preparation for biological tissues, such as those from rats, can involve homogenization of the tissue in water. biorxiv.org For fatty tissues like cod liver oil, specialized cleanup procedures are necessary to remove the high lipid content which can interfere with the analysis. nist.gov The extraction of PCBs from biota generally involves the use of organic solvents. oceanbestpractices.org

Several extraction techniques are employed to isolate this compound and other PCBs from environmental and biological matrices. The choice of method depends on the sample type, the required detection limits, and the available instrumentation.

Soxhlet Extraction: This is a classic and widely used technique for extracting PCBs from solid samples like soil and sediment. epa.govresearchgate.net It involves continuous extraction with a solvent system, such as a hexane/acetone mixture, over an extended period. researchgate.netaist.go.jp While effective, it is time-consuming and requires large volumes of organic solvents. researchgate.net

Solid-Phase Extraction (SPE): SPE is a versatile technique used for both sample extraction and cleanup. cdc.gov It involves passing a liquid sample through a solid sorbent material that retains the analytes of interest. The analytes are then eluted with a small volume of a suitable solvent. SPE is particularly useful for concentrating PCBs from water samples. cdc.gov

Pressurized Fluid Extraction (PFE): Also known as accelerated solvent extraction, PFE uses elevated temperatures and pressures to extract analytes from solid and semi-solid samples more efficiently than traditional methods like Soxhlet. nist.gov

Supercritical Fluid Extraction (SFE): This technique utilizes a supercritical fluid, most commonly carbon dioxide, as the extraction solvent. epa.gov SFE is advantageous as it can be coupled with in-line cleanup steps, reducing sample handling and solvent consumption. epa.gov

Ultrasonic Extraction: This method uses ultrasonic waves to enhance the extraction of analytes from solid matrices into a solvent. epa.gov

Table 1: Comparison of Extraction Techniques for this compound Analysis

Extraction Technique Principle Typical Matrices Advantages Disadvantages
Soxhlet Extraction Continuous solid-liquid extraction with a recycling solvent. researchgate.net Soil, Sediment, Solid Waste. epa.govresearchgate.net Well-established, robust. researchgate.net Time-consuming, large solvent consumption. researchgate.net
Solid-Phase Extraction (SPE) Partitioning of analytes between a solid sorbent and a liquid phase. cdc.gov Water, Liquid Samples. cdc.gov Efficient concentration, can be automated. Potential for sorbent-analyte interactions.
Pressurized Fluid Extraction (PFE) Extraction with solvents at elevated temperature and pressure. nist.gov Soil, Sediment, Tissues. nist.gov Faster than Soxhlet, less solvent use. Requires specialized equipment.
Supercritical Fluid Extraction (SFE) Extraction using a supercritical fluid (e.g., CO2). epa.gov Soils, Sediments, Solid-phase media. epa.gov Fast, can be combined with cleanup. epa.gov High initial instrument cost.
Ultrasonic Extraction Use of ultrasonic energy to enhance solvent extraction. epa.gov Soil, Sediment. epa.gov Relatively fast and simple. Efficiency can be matrix-dependent.

Following extraction, the sample extract is often a complex mixture containing the target analyte along with numerous other co-extracted compounds that can interfere with the final analysis. Therefore, cleanup and fractionation steps are essential to isolate the PCBs from these interferences. cdc.gov

Adsorption chromatography is a widely used cleanup technique. cdc.gov Columns packed with materials like silica (B1680970) gel, alumina (B75360), and Florisil are common. cdc.govoceanbestpractices.org For instance, extracts from sediment samples may be passed through a silica gel column to remove interfering compounds. hilarispublisher.com In the analysis of biological samples with high-fat content, such as fish tissue, fat removal is a critical step. oceanbestpractices.org This can be achieved using techniques like gel permeation chromatography (GPC) or by using sorbents like alumina that can retain lipids. cdc.govoceanbestpractices.org

For the analysis of specific groups of PCBs, such as the dioxin-like PCBs, more specialized cleanup procedures are often necessary. oceanbestpractices.org This can involve fractionation on activated carbon columns to separate the planar non-ortho and mono-ortho PCBs from the more abundant di-ortho substituted congeners. uliege.be Automated systems that combine sample cleanup, fractionation, and concentration have been developed to improve efficiency and reduce manual labor. fms-inc.com These systems can utilize multiple columns in sequence, such as acidic silica, basic alumina, and carbon, to achieve a high degree of separation. uliege.be

Extraction Techniques (e.g., Soxhlet Extraction, Solid-Phase Extraction)

Chromatographic and Spectrometric Quantification Techniques

The final step in the analytical process is the separation and quantification of this compound. Gas chromatography is the primary technique used for the separation of PCB congeners.

Gas chromatography (GC) coupled with an electron capture detector (ECD) is a well-established and widely used method for the analysis of PCBs, including this compound. epa.govbsigroup.com The GC separates the individual PCB congeners based on their volatility and interaction with the stationary phase of the capillary column. epa.govepri.com The ECD is a highly sensitive detector for halogenated compounds like PCBs, making it well-suited for trace-level analysis. epri.com

The analysis typically involves injecting a small aliquot of the cleaned-up extract into the GC. epa.gov The separation is achieved on a capillary column, and the retention time of a peak is used for qualitative identification by comparing it to that of an authentic standard. oup.com For quantitative analysis, calibration curves are generated using standards of known concentrations. oup.com To improve accuracy, internal standards and surrogates are often added to the samples before extraction and analysis. epa.gov While GC-ECD is very sensitive, it can be susceptible to interferences from other co-eluting chlorinated compounds. epri.com Therefore, confirmation of the identity of the detected peaks, especially at low concentrations, may require a more selective detector like a mass spectrometer. epri.com

Gas Chromatography-Mass Spectrometry (GC-MS, HRGC/HRMS, GC-MS/MS)

Gas chromatography coupled with mass spectrometry (GC-MS) is the cornerstone for the analysis of this compound. The gas chromatograph separates the individual PCB congeners from the sample mixture based on their volatility and interaction with a capillary column. Following separation, the mass spectrometer ionizes the eluted compounds, separates the ions based on their mass-to-charge ratio (m/z), and detects them, providing both qualitative and quantitative information.

High-resolution gas chromatography (HRGC), which utilizes long capillary columns, is necessary to separate the complex mixtures of PCB congeners. nih.gov For detection, high-resolution mass spectrometry (HRMS) and tandem mass spectrometry (MS/MS) are often employed to enhance selectivity and sensitivity, especially for trace-level analysis in complex matrices like sediments, tissues, and consumer products. wa.govaccustandard.comwa.gov HRGC-HRMS is a technique that uses a mass spectrometer with high resolving power to differentiate between ions with very similar nominal masses, which is essential for PCB analysis. clu-in.orgunc.edu Gas chromatography-tandem mass spectrometry (GC-MS/MS) uses a triple quadrupole or similar instrument to perform two stages of mass analysis, which significantly reduces matrix interference and improves detection limits. nih.govshimadzu.co.kr

Congener-Specific Analysis Approaches

A congener-specific approach is vital because the environmental impact and toxicity of PCBs vary significantly between individual congeners. accustandard.com For instance, certain "dioxin-like" PCBs exhibit toxicity due to their planar structure, a characteristic not shared by all congeners. accustandard.com Therefore, methods must be capable of separating and quantifying this compound distinctly from other tetrachlorobiphenyl isomers and other PCBs.

Achieving complete separation of all 209 PCB congeners in a single analytical run is a significant challenge, and no single gas chromatography column has been developed that can accomplish this. accustandard.com Analysts often use dual-column systems or multiple analyses on different columns to resolve co-eluting congeners. mmu.ac.uk The selection of appropriate capillary columns, such as those with 5% phenyl-substituted methylpolysiloxane phases, and the optimization of GC temperature programs are critical steps in developing a robust congener-specific method. scielo.br The identity of a congener is confirmed by comparing its retention time to that of a certified reference standard. nih.gov

High-Resolution vs. Low-Resolution Mass Spectrometry Applications

The choice between high-resolution and low-resolution mass spectrometry has significant implications for data quality and the intended application. researchgate.net Low-resolution mass spectrometry (LRMS) measures mass to the nearest whole number, which can be sufficient for screening or analyzing less complex samples with higher concentrations. clu-in.orgepri.com However, LRMS may lack the sensitivity and selectivity required for trace-level analysis and can be prone to interferences, where other compounds are misidentified as the target analyte. researchgate.net

High-resolution mass spectrometry (HRMS), in contrast, can measure mass to several decimal places. libretexts.org This accuracy allows for the determination of an exact molecular formula, as the precise mass of a molecule is unique. libretexts.org For tetrachlorobiphenyls (C₁₂H₆Cl₄), this capability is crucial for distinguishing them from other compounds that might have the same nominal mass but a different elemental composition. HRMS provides significantly lower detection limits, often orders of magnitude better than LRMS, and is the required technique for the analysis of dioxin-like PCBs and other trace contaminants. clu-in.orgunc.edu While more expensive, HRGC/HRMS is considered the gold standard for accurate quantification of specific congeners like this compound in challenging matrices. researchgate.net

FeatureLow-Resolution MS (LRMS)High-Resolution MS (HRMS)
Mass Measurement Nominal (nearest whole number)Exact (to several decimal places) libretexts.org
Selectivity Lower; potential for interferences researchgate.netHigher; can distinguish between isobaric compounds unc.edu
Sensitivity Moderate; suitable for higher concentrationsVery high; lower detection limits (e.g., 50x lower than homologs) clu-in.org
Application Screening, less complex samples clu-in.orgepri.comTrace analysis, complex matrices, congener-specific quantification researchgate.netmdpi.com
Cost Lower libretexts.orgHigher clu-in.org
Selected Ion Monitoring (SIM) and Multiple Reaction Monitoring (MRM) Techniques

To enhance sensitivity and selectivity beyond standard GC-MS, specific data acquisition modes are used. Selected Ion Monitoring (SIM) mode programs the mass spectrometer to detect only a few specific m/z ions characteristic of the target analyte, rather than scanning the full mass range. shimadzu.co.krepri.com For this compound (molecular formula C₁₂H₆Cl₄), the instrument would monitor the characteristic ions of the tetrachlorobiphenyl molecular cluster (e.g., m/z 290, 292). researchgate.net By ignoring other ions, the instrument spends more time detecting the ions of interest, which dramatically increases the signal-to-noise ratio and lowers detection limits compared to full-scan mode. shimadzu.co.krepa.gov

Multiple Reaction Monitoring (MRM) , also known as Selected Reaction Monitoring (SRM), offers even greater specificity and is performed on a tandem (triple quadrupole) mass spectrometer. shimadzu.co.krproteomics.com.au In this technique, the first quadrupole is set to select a specific precursor ion (e.g., m/z 292 for PCB 70). This ion is then fragmented in a collision cell, and the second quadrupole is set to monitor only a specific product ion that results from this fragmentation. shimadzu.co.krproteomics.com.au This two-stage filtering process is highly selective and virtually eliminates matrix interferences, resulting in detection limits that can be 5 to 10 times lower than those achieved with SIM. shimadzu.co.kr The selection of unique precursor-to-product ion transitions is critical for the success of an MRM experiment. nih.gov

CongenerPrecursor Ion (m/z)Product Ion (m/z)Purpose
This compound (PCB 70)291.9221.9Quantification Transition
293.9223.9Confirmation Transition

Note: The specific product ions are illustrative and would be determined empirically during method development.

Comprehensive Two-Dimensional Gas Chromatography (GC×GC)

Comprehensive two-dimensional gas chromatography (GC×GC) is a powerful technique that provides a significant increase in separation capacity compared to traditional single-column GC. mmu.ac.ukresearchgate.net In a GC×GC system, two different capillary columns are coupled in series. lcms.cz The entire effluent from the first, longer column is subjected to continuous, rapid separation on the second, shorter column. rsc.org This results in a highly structured two-dimensional chromatogram that can separate compounds that would co-elute in a one-dimensional system. mmu.ac.uk

For PCB analysis, GC×GC coupled with a time-of-flight mass spectrometer (TOFMS) has proven to be extremely effective, capable of resolving over 190 of the 209 congeners in a single analysis. mmu.ac.ukrsc.org This enhanced resolution is critical for accurately quantifying this compound, especially in the presence of other isomers or interfering compounds. researchgate.netlcms.cz The structured nature of GC×GC chromatograms, where congeners of the same homolog group often appear in distinct patterns, also aids in identification. diva-portal.org

Quality Assurance and Quality Control in PCB Congener Analysis

A robust quality assurance and quality control (QA/QC) program is essential to ensure that analytical data for this compound are reliable, reproducible, and legally defensible. nih.govepa.gov Standard operating procedures for PCB analysis, such as those outlined in EPA methods, require a comprehensive set of QC checks. wa.govepa.gov

Key QA/QC measures include:

Method Blanks: A clean sample matrix is processed and analyzed alongside the actual samples to check for contamination introduced during the analytical procedure. wa.gov

Calibration Standards: A series of standards with known concentrations of the target congeners are analyzed to create a calibration curve, which is used to quantify the analyte in the samples. nih.gov

Internal and Surrogate Standards: Known amounts of specific compounds (often isotopically labeled versions of PCBs) are added to samples before extraction and analysis. nih.gov Surrogate standards are added before sample preparation to monitor the efficiency of the extraction and cleanup steps. epa.gov Internal standards are added just before injection to correct for variations in instrument response. nih.gov

Laboratory Control Samples (LCS) and Matrix Spikes: An LCS is a clean matrix spiked with a known concentration of the analyte, used to verify the accuracy of the method. wa.gov A matrix spike is a portion of an actual sample that is spiked with a known amount of the analyte to assess matrix effects on recovery. wa.gov

Duplicate Samples: A sample is split and analyzed twice to assess the precision of the method, typically reported as the relative percent difference (RPD). wa.gov

These QC measures are monitored using control charts to ensure the analytical process remains within established performance criteria. nih.govwa.gov

QC ParameterAcceptance Criteria ExamplePurpose
Method Blank < 1.0 ppb wa.govMonitors for laboratory contamination
Laboratory Control Sample (LCS) 85 - 115% Recovery wa.govAssesses method accuracy
Matrix Spike Recovery 40 - 140% Recovery wa.govEvaluates matrix interference on accuracy
Matrix Spike Duplicate (RPD) ± 25% wa.govEvaluates matrix interference on precision
Surrogate Recovery 30 - 150% Recovery wa.govMeasures efficiency of sample preparation

Note: Acceptance criteria are examples and may vary based on the specific method and regulatory requirements.

Biological Fate and Mechanistic Interactions in Non Human Organisms

Bioaccumulation and Biotransformation in Non-Human Biota

The journey of 2,3,4,5-tetrachlorobiphenyl within an organism is a dynamic process involving absorption, distribution, metabolism, and elimination. Its lipophilicity drives its accumulation in fatty tissues, while metabolic processes work to convert it into more water-soluble forms for excretion.

Polychlorinated biphenyls (PCBs), including this compound, can be absorbed by non-human organisms through various routes, including oral ingestion, inhalation, and dermal contact. Once absorbed, these lipophilic compounds are transported in the blood, often bound to proteins like albumin, and tend to accumulate in tissues with high lipid content, such as adipose tissue, the liver, and skin. The rate of metabolism and elimination of PCBs is generally slow and is influenced by the degree and position of chlorine atoms on the biphenyl (B1667301) structure.

In aquatic environments, fish can take up PCBs from contaminated water, sediment, or food. The concentration of PCBs in fish is often higher in species with a greater lipid content. Similarly, birds accumulate PCBs from their diet, with higher chlorinated congeners showing greater accumulation. Female birds can transfer a significant amount of their PCB body burden to their eggs.

The distribution of PCBs and their metabolites can be tissue-specific. For instance, in rats, 4-methylsulfonyl derivatives of some PCBs are selectively retained in the lung, while 3-methylsulfonyl derivatives show a higher affinity for the liver and adipose tissue. nih.gov In mice, radioactivity from labeled 2,2',5,5'-tetrachlorobiphenyl (B50384) was specifically localized in the bronchial epithelium, lung parenchyma, kidney cortex, and adipose tissue. tandfonline.com

Elimination of PCBs primarily occurs after metabolic conversion to more polar, water-soluble compounds, which are then excreted in the bile and feces. The slow metabolism of many PCB congeners, however, leads to their persistence and accumulation in body tissues.

The primary enzymatic system responsible for the initial biotransformation of this compound is the cytochrome P450 (CYP) monooxygenase system. This superfamily of enzymes, located primarily in the liver, catalyzes the oxidation of PCBs, a critical step in their detoxification and elimination.

Studies using liver microsomes from different rodent species have revealed species-specific differences in the metabolism of 2,3',4',5-tetrachlorobiphenyl (B1594203). For example, untreated guinea pigs and hamsters can metabolize this congener to hydroxylated forms, whereas untreated rats cannot. nih.gov Furthermore, guinea pig microsomes primarily exhibit 3-hydroxylating activity, while hamster microsomes show higher 4-hydroxylating activity. nih.gov

The induction of specific CYP isoforms can significantly alter the metabolic profile of this compound. Pretreatment with phenobarbital (B1680315) enhances 3-hydroxylation in rats, guinea pigs, and hamsters. nih.gov Conversely, induction with 3-methylcholanthrene (B14862) or 3,3',4,4',5-pentachlorobiphenyl (B1202525) increases 4-hydroxylation in rats and hamsters. nih.gov These findings indicate the involvement of different CYP isoforms in the hydroxylation of this compound. nih.gov Specifically, in hamsters, CYP1A2 and CYP2A8 appear to be involved in the 4-hydroxylation of this congener. nih.govresearchgate.net

The role of cytochrome b5 in the CYP-dependent hydroxylation of tetrachlorobiphenyl isomers has also been investigated. The addition of cytochrome b5 to a reconstituted system with CYP2B1 increased the 3-hydroxylation of certain tetrachlorobiphenyls. tandfonline.com

The metabolism of PCBs is not limited to vertebrates. The white rot fungus Ceriporia sp. ZLY-2010 has been shown to degrade 2,3',4',5-tetrachlorobiphenyl, a process that is inhibited by a cytochrome P450 monooxygenase inhibitor. riss.kr

A key step in the biotransformation of this compound is the formation of hydroxylated metabolites (OH-PCBs). This process, primarily mediated by cytochrome P450 enzymes, introduces a hydroxyl group onto the biphenyl structure, increasing its polarity and facilitating further metabolism and excretion.

In studies with liver microsomes from various rodent species, the metabolism of 2,3',4',5-tetrachlorobiphenyl (a compound closely related to this compound) was shown to produce 3-hydroxy and 4-hydroxy metabolites. nih.gov The formation of these metabolites varied between species, with untreated guinea pigs and hamsters being capable of this transformation while untreated rats were not. nih.gov Guinea pig microsomes specifically produced the 3-hydroxy derivative, whereas hamster microsomes yielded both 3- and 4-hydroxy metabolites, with a preference for the latter. nih.gov

The formation of these hydroxylated metabolites can be influenced by the induction of specific cytochrome P450 isoforms. For instance, phenobarbital treatment enhanced the 3-hydroxylation of 2,3',4',5-tetrachlorobiphenyl in rats, guinea pigs, and hamsters. nih.gov In contrast, pretreatment with 3-methylcholanthrene or 3,3',4,4',5-pentachlorobiphenyl increased the 4-hydroxylation in rats and hamsters. nih.gov

In a study investigating the metabolism of several chlorinated biphenyls in rats, 2,3',4',5-tetrachlorobiphenyl was found to be metabolized to both 3- and 4-hydroxy derivatives, which were excreted in the feces. nih.gov The ratio of 3-hydroxy to 4-hydroxy metabolites for this specific congener was 1.4. nih.gov

In rice seedlings exposed to this compound, the hydroxylated metabolite 4'-hydroxy-2,3,4,5-tetrachlorobiphenyl (4'-OH-PCB 61) was identified. researchgate.net

Table 1: Hydroxylated Metabolites of this compound and Related Congeners in Different Organisms

Following hydroxylation, the resulting OH-PCBs can undergo further biotransformation, leading to the formation of other metabolites such as sulfated and methylsulfonyl derivatives. These reactions generally increase the water solubility of the compounds, aiding in their elimination.

In rats, 2,3',4',5-tetrachlorobiphenyl is metabolized to methylthio derivatives, which are subsequently oxidized to methylsulfonyl metabolites. nih.gov A comparative study showed that as the degree of chlorination in a series of PCBs increased, the formation of methylthio metabolites decreased while the excretion of hydroxy products became more efficient. nih.gov For 2,3',4',5-tetrachlorobiphenyl, the ratio of methylthio to hydroxy products excreted was 1.3. nih.gov The formation of 3- and 4-methylthio metabolites from this congener was correlated with the accumulation and distribution of 3- and 4-methylsulfonyl derivatives in tissues. nih.gov Specifically, 4-methylsulfonyl derivatives were selectively retained in the lung, while 3-methylsulfonyl derivatives showed a higher affinity for the liver and adipose tissue. nih.gov

In mice, the metabolism of 2,2',5,5'-tetrachlorobiphenyl, another tetrachlorobiphenyl isomer, leads to the formation of 3- and 4-methylsulfonyl-tetrachlorobiphenyl. tandfonline.com A bis(methylsulfonyl)-tetrachlorobiphenyl metabolite has also been identified in the lung, kidney, and liver of mice. tandfonline.com The presence of these metabolites suggests the formation of an arene oxide intermediate. tandfonline.com

The formation of sulfated metabolites is another important pathway. OH-PCBs can be sulfated by sulfotransferase (SULT) enzymes. tandfonline.com This process was once considered solely a detoxification step, but evidence now suggests that PCB sulfates may also contribute to toxicity. tandfonline.com These sulfated metabolites can be transported in the serum, taken up by other tissues, and then hydrolyzed back to OH-PCBs by sulfatases, creating an intracellular pool of the hydroxylated compound. tandfonline.com

In poplar plants, there is evidence of interconversion between methoxylated, hydroxylated, and sulfated metabolites of PCBs. nih.gov This suggests a dynamic metabolic system where these different forms can be transformed into one another. nih.gov

The metabolic pathways of this compound and other PCBs vary significantly across different organisms, reflecting differences in their enzymatic machinery and physiological processes.

Rodents: In rats, the metabolism of 2,3',4',5-tetrachlorobiphenyl involves hydroxylation to form 3- and 4-hydroxy derivatives, as well as the formation of methylthio and subsequent methylsulfonyl metabolites. nih.gov The hydroxylation is catalyzed by different cytochrome P450 isoforms, with their activity being inducible by various compounds. nih.gov The distribution of methylsulfonyl metabolites is tissue-specific, with 4-methylsulfonyl derivatives accumulating in the lung and 3-methylsulfonyl derivatives in the liver and adipose tissue. nih.gov In hamsters, liver microsomes exhibit a higher capacity for 4-hydroxylation of 2,3',4',5-tetrachlorobiphenyl compared to 3-hydroxylation. nih.gov

Fish: While specific studies on the complete metabolic pathway of this compound in fish are limited, it is known that fish can biotransform PCBs. oup.com The rate of uptake and elimination of different PCB congeners varies, and the relatively low bioconcentration of some lower chlorinated PCBs is attributed to their biotransformation into more polar metabolites. oup.com Methylsulfonyl metabolites of PCBs have been detected in fish, indicating the presence of the necessary metabolic pathways. acs.org

Plants: Plants are also capable of metabolizing PCBs. In rice seedlings, this compound was shown to be transformed into its hydroxylated and methoxylated metabolites. researchgate.net Studies with poplar plants have demonstrated the uptake and translocation of lower chlorinated PCBs and their metabolism into hydroxylated derivatives. nih.gov Furthermore, poplar plants can facilitate the interconversion of methoxylated, hydroxylated, and sulfated PCB metabolites, highlighting a complex metabolic network for these compounds in plants. nih.gov The metabolism of PCBs in plants is species-dependent, with different plant species showing varying capabilities to transform these compounds. nih.gov

Table 2: Metabolic Pathways of this compound and Related Congeners in Specific Organisms

Formation of Other Metabolites (e.g., Sulfated, Methylsulfonyl Metabolites)

Molecular and Cellular Mechanistic Pathways in Non-Human Organisms

At the molecular and cellular level, this compound and other PCBs can exert a range of effects by interacting with various biological pathways. A primary mechanism of action for some PCBs, particularly the dioxin-like congeners, is the activation of the aryl hydrocarbon receptor (AhR). This ligand-activated transcription factor, upon binding to a PCB, translocates to the nucleus and alters the expression of a suite of genes, including those encoding for cytochrome P450 enzymes. This can lead to a disruption of normal cellular function.

However, not all PCB effects are mediated through the AhR. Other mechanisms include interference with calcium channels and alterations in brain dopamine (B1211576) levels. PCBs can also act as endocrine disruptors by affecting the production of thyroid hormones and by binding to estrogen receptors, which can stimulate the growth of certain cells and lead to reproductive dysfunction.

The metabolism of PCBs itself can lead to the formation of reactive intermediates and metabolites that have their own toxicological profiles. For example, the uncoupling of the CYP1A catalytic cycle by 3,3',4,4'-tetrachlorobiphenyl (B1197948) can lead to the production of reactive oxygen species (ROS). epa.gov This oxidative stress can damage cellular components and contribute to the toxicity of the parent compound. epa.gov

Hydroxylated PCB metabolites can also have significant biological activity. Some OH-PCBs can bind to thyroid hormone transport proteins, disrupting thyroid hormone homeostasis. They can also exhibit estrogenic or anti-estrogenic activity. nih.gov Sulfated PCB metabolites, while generally considered less toxic, can act as a reservoir for the release of OH-PCBs and may also have their own biological effects, such as inhibiting certain sulfotransferase enzymes. tandfonline.comnih.gov

In plants, exposure to this compound and its metabolites has been shown to induce phytotoxicity and elicit metabolic responses. researchgate.net The methoxylated metabolite of this congener was found to be more toxic to rice plants than the parent compound. nih.gov

Aryl Hydrocarbon Receptor (AhR)-Mediated Pathways and Enzyme Induction

This compound, like other dioxin-like PCBs, can interact with the aryl hydrocarbon receptor (AhR), a ligand-activated transcription factor. This interaction initiates a cascade of events within the cell, leading to the induction of various enzymes. The AhR is typically located in the cytoplasm complexed with other proteins. Upon binding with a ligand such as a PCB, the receptor complex translocates to the nucleus. oup.com In the nucleus, it partners with the AhR nuclear translocator (ARNT) protein and binds to specific DNA sequences known as dioxin-responsive elements (DREs). oup.com This binding initiates the transcription of adjacent genes, most notably those of the cytochrome P450 (CYP) family of enzymes, particularly the CYP1A subfamily. oup.comnih.gov

The induction of CYP1A enzymes is a hallmark of AhR activation by PCBs. nih.gov These enzymes are involved in the metabolism of a wide range of foreign compounds, including the PCBs themselves. For instance, studies have shown that exposure to certain PCB congeners leads to an increase in CYP1A1 mRNA expression. oup.com The metabolism of this compound by liver microsomes from different species, including rats, guinea pigs, and hamsters, has been observed to produce hydroxylated metabolites. nih.gov Specifically, guinea pig microsomes exhibited 3-hydroxylating activity, while hamster microsomes showed a higher activity for 4-hydroxylation. nih.gov The induction of these metabolic pathways can be influenced by pretreatment with other compounds like phenobarbital or 3-methylcholanthrene. nih.gov

The ability of a PCB congener to induce AhR-mediated pathways is related to its molecular structure. dffe.gov.za Coplanar PCBs, which have a flat, dioxin-like structure, are potent AhR agonists. oup.com The toxic effects of many PCBs are believed to be a direct result of their binding to the AhR, which disrupts normal cellular functions by altering gene transcription. This can lead to a variety of biological responses, including immunotoxicity and alterations in developmental processes. oup.comnih.gov For example, some halogenated hydrocarbons have been shown to suppress antibody responses in animal models. nih.gov

SpeciesEnzyme SystemObserved Effect
Rat, Guinea Pig, HamsterLiver Microsomes (Cytochrome P450)Metabolism of 2,3',4',5-tetrachlorobiphenyl to hydroxylated metabolites. Guinea pig microsomes showed 3-hydroxylating activity, while hamster microsomes had higher 4-hydroxylating activity. nih.gov
RatCytochrome P4503-hydroxylation was accelerated by phenobarbital. 4-hydroxylation was increased by pretreatment with 3-methylcholanthrene and 3,3',4,4',5-pentachlorobiphenyl. nih.gov
MouseAryl Hydrocarbon ReceptorCoplanar PCBs like 3,4,3',4'-tetrachlorobiphenyl (PCB77) induced staining in fetal tissues identical to that observed following TCDD exposure, indicating AhR activation. oup.com

Estrogen Receptor-Mediated Activities by Hydroxylated Metabolites of this compound

While the parent compound this compound's primary interaction is through the AhR, its hydroxylated metabolites can exhibit estrogenic activity by interacting with estrogen receptors (ER). who.int These metabolites, formed through the action of cytochrome P450 enzymes, can mimic the action of the natural hormone estradiol. who.int The estrogenic or anti-estrogenic activity of hydroxylated PCBs (OH-PCBs) is dependent on the specific congener and the position of the hydroxyl group. who.int

Research has shown that certain OH-PCBs can bind to estrogen receptors and induce estrogen-responsive genes. oup.com For example, 4-hydroxy-2',3',4',5'-tetrachlorobiphenyl has been identified as a compound with estrogenic activity. ffcr.or.jp The structural characteristics of OH-PCBs, such as the position of the hydroxyl group and the chlorine atoms, are critical for their ability to bind to the ER. researchgate.net Studies have indicated that a 4-hydroxyl group is often essential for both thyroid hormonal and estrogenic activities in PCBs. nih.gov

The interaction of OH-PCBs with estrogen receptors can lead to a range of biological effects, including the stimulation of growth in estrogen-dependent cell lines and uterotrophic effects in vivo. who.intoup.com This highlights a secondary mechanism of toxicity for PCBs, where the parent compounds are metabolized into hormonally active substances. This endocrine-disrupting activity is a significant concern as it can interfere with normal hormonal signaling and reproductive functions.

Hydroxylated MetaboliteAssay SystemObserved Estrogenic Activity
4-hydroxy-2',3',4',5'-tetrachlorobiphenylMouse-uterus estrogen receptor-binding testDetermined to be a compound with estrogen activity. ffcr.or.jp
4-OH-PCBs (general)In vitro assaysA 4-hydroxyl group is often essential for estrogenic activity. nih.gov
Hydroxylated metabolites of lower chlorinated non-planar PCBsIn vitro and in vivo assaysBind to estrogen receptors and can be uterotrophic. who.int

Modulation of Cellular Respiration and Oxidative Stress Responses

Exposure to this compound and other PCBs can lead to the modulation of cellular respiration and the induction of oxidative stress. Oxidative stress occurs when there is an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify these reactive products. Some studies suggest that the metabolism of PCBs by cytochrome P450 enzymes can lead to the generation of ROS.

Research has indicated that exposure to certain PCB congeners can increase levels of oxidative stress in various tissues. For example, studies on 2,3',4,4',5-pentachlorobiphenyl (B1678578) (PCB118) have shown increased oxidative stress levels in the sperm and testicular tissue of mice. researchgate.net This was accompanied by an increase in the expression of AhR and Cyp1a1, suggesting a link between AhR activation and oxidative stress. researchgate.net The resulting oxidative stress can damage cellular components such as lipids, proteins, and DNA, leading to cellular dysfunction.

Influence on Cell Cycle Regulation

This compound and its congeners can influence the regulation of the cell cycle. The cell cycle is a tightly controlled process that governs cell division and proliferation. Disruption of this process can lead to uncontrolled cell growth or cell death. The AhR, which is activated by dioxin-like PCBs, is known to be involved in cell-cycle regulation.

Studies have shown that some PCB congeners can cause cells to arrest in specific phases of the cell cycle. For example, some PCBs can induce a G1 phase arrest, preventing cells from entering the DNA synthesis (S) phase. oup.com This effect may be mediated by changes in the expression of key cell cycle regulatory proteins, such as cyclins and cyclin-dependent kinases (cdks). oup.com For instance, the dioxin-like PCB 126 was found to increase the expression of cyclin A and the activity of the cyclin A/cdk2 complex, which could be sufficient to induce the G1-S phase transition. oup.com Conversely, other PCBs have been shown to induce mitotic arrest, where cells are halted in the M phase of the cell cycle. oup.com This can be caused by damage to the mitotic spindle, a critical structure for chromosome segregation. oup.com

PCB CongenerCell TypeEffect on Cell Cycle
PCB 126 (dioxin-like)Rat liver epithelial cells (WB-F344)Induced cell proliferation of contact-inhibited cells by increasing cyclin A protein levels and cyclin A/cdk2 activity. oup.com
2,2′,4,6,6′-PentachlorobiphenylNIH 3T3 cellsInduced mitotic arrest. oup.com
Dioxin-like PCBsGeneralCan induce G1 phase arrest in some cell types. oup.com

Advanced Research Directions and Emerging Topics in 2,3,4,5 Tetrachlorobiphenyl Studies

Development of Novel Remediation Strategies

Current research is actively exploring and refining innovative strategies to remediate sites contaminated with 2,3,4,5-tetrachlorobiphenyl. The focus is on enhancing the efficiency and applicability of biological and integrated environmental technologies.

Bioremediation, which uses living organisms to degrade or detoxify pollutants, is a key area of research. Enhancing these natural processes through bioaugmentation and phytoremediation offers promising, environmentally friendly solutions for PCB contamination.

Bioaugmentation involves introducing specific microbial strains or consortia with known degradative capabilities into a contaminated environment to boost the breakdown of target pollutants. A significant advancement in this area is the use of organohalide-respiring bacteria. For instance, the bacterium Dehalobium chlorocoercia DF-1 has been shown to dechlorinate this compound (PCB 61) to 2,3,5-trichlorobiphenyl (B1345140) (PCB 23) in laboratory settings. acs.orgresearchgate.net This process of reductive dechlorination is a critical first step in breaking down more highly chlorinated PCBs into forms that can be more easily degraded by other aerobic bacteria. tandfonline.com Research has demonstrated that this dechlorination can occur at environmentally relevant concentrations, suggesting that low rates of degradation in sediments may be due to a low abundance of these specialized bacteria rather than a lack of bioavailability. researchgate.net Consequently, bioaugmentation with such cultures is a viable in-situ pathway for transforming PCBs in contaminated soils and sediments. researchgate.netfrontiersin.org In one study, bioanode stimulation in an electronic waste recycling area led to a 42% dehalogenation of this compound after 110 days. frontiersin.org

Phytoremediation utilizes plants to remove, contain, or render harmless environmental contaminants. nih.gov Plants can contribute to PCB remediation through several mechanisms, including phytoextraction (uptake into plant tissues), phytotransformation (enzymatic transformation within the plant), and rhizoremediation (enhancing microbial degradation in the root zone). nih.gov Studies have shown that various plant cell cultures, such as those from Rosa spp., can metabolize tetrachlorobiphenyl congeners. frontiersin.orgnih.gov To overcome the slow pace of natural phytoremediation, research is focused on enhancement techniques. A key strategy is combining phytoremediation with bioaugmentation, particularly using microorganisms immobilized on a carrier material like biochar. researchgate.net This approach has been shown to be more effective at removing various PCB congeners from soil compared to using free microbial cells or relying on phytoremediation alone. researchgate.net For example, a study using Brassica juncea (Indian mustard) with a biochar-immobilized microbial consortium achieved the greatest removal percentage for several PCB congeners. researchgate.net

Table 1: Research Findings in Bioaugmentation for this compound (PCB 61)
MicroorganismSubstratePrimary ProductConcentration Range StudiedKey FindingSource
Dehalobium chlorocoercia DF-1This compound (PCB 61)2,3,5-Trichlorobiphenyl (PCB 23)1 to 500 ng/LThe rate of dechlorination is a linear function of substrate concentration at environmentally relevant levels. acs.org acs.orgresearchgate.net
Microbial Consortium (Bioanode)This compoundNot specifiedField concentration (e-waste site)Achieved 42% dehalogenation after 110 days of incubation with bioanode stimulation. frontiersin.org

A significant challenge in studying the bioremediation of hydrophobic compounds like this compound is accurately measuring and maintaining the very low, yet environmentally significant, aqueous concentrations at which these processes occur. acs.org Recent advancements have led to the integration of passive sampling and dosing systems, providing a powerful tool to overcome this hurdle. acs.orgresearchgate.net

This innovative approach utilizes a polymer, such as polyoxymethylene (POM), which functions simultaneously as a passive dosing system and a passive equilibrium sampler. acs.org The polymer is pre-loaded with the PCB congener and placed in the experimental medium. It then slowly releases the compound, maintaining a steady and predictable dissolved-phase concentration. At the same time, the polymer passively absorbs the dechlorination products as they are formed. acs.org By analyzing the polymer at the end of the experiment, researchers can precisely quantify the rate of transformation. acs.org

This technique has been successfully used to measure the dechlorination rate of this compound by Dehalobium chlorocoercia DF-1 at concentrations as low as 1 ng/L. acs.orgresearchgate.net The ability to conduct these measurements at such low levels is crucial for projecting the in-situ rate and final concentration of PCBs at a contaminated site following bioaugmentation. researchgate.net By combining data from passive samplers deployed in the field (to measure existing porewater concentrations) with congener-specific degradation rates determined in the lab, more accurate predictions of remediation timelines become possible. acs.orgresearchgate.net

Table 2: Integrated Passive Sampling and Dosing System for PCB 61 Studies
Component/ParameterDescriptionAdvantageSource
Polymer MediumPolyoxymethylene (POM) sheetsFunctions as both a delivery and sampling device. acs.org
Function 1: Passive DosingDelivers a known, steady-state dissolved aqueous concentration of the PCB substrate.Allows for the study of kinetics at low, environmentally relevant concentrations (e.g., ng/L range). acs.org acs.orgresearchgate.net
Function 2: Passive SamplingActs as a passive equilibrium sampler to monitor the formation of dechlorination products over time.Simplifies the measurement of transformation products and provides accurate rate determination. acs.org

Bioremediation Enhancement (e.g., Bioaugmentation, Phytoremediation)

Quantitative Structure-Activity Relationships (QSARs) for Biological Activity and Environmental Fate

Quantitative Structure-Activity Relationships (QSARs) are computational models that correlate the chemical structure of a compound with its biological activity or environmental fate. For PCBs, QSARs are invaluable tools for predicting the toxicity and behavior of the 209 different congeners without requiring extensive and costly empirical testing for each one. acs.org

Research has focused on developing QSARs for various endpoints, including receptor binding, enzyme induction, and depuration rates. A key mechanism of toxicity for some PCBs is their ability to bind to the aryl hydrocarbon receptor (AhR). researchgate.net QSAR studies have shown an excellent correlation between a congener's AhR binding affinity, its potency in inducing enzymes like aryl hydrocarbon hydroxylase (AHH), and its toxicity. researchgate.net

Structurally similar analogs, such as 4'-substituted 2,3,4,5-tetrachlorobiphenyls, have been used as molecular probes to develop these models. A QSAR equation for competitive binding to the receptor protein highlighted the importance of electronegativity (σ), hydrophobicity (π), and hydrogen bonding (HB) of the substituent at the 4' position. researchgate.net

QSARs are also critical for predicting environmental fate. Models have been developed to predict depuration rate constants (kd) for numerous PCB congeners. acs.org These models use calculated molecular descriptors to estimate how quickly a congener is eliminated from an organism, a key parameter in assessing bioaccumulation potential. acs.org

Table 3: QSAR Model for Receptor Binding of 4'-Substituted 2,3,4,5-Tetrachlorobiphenyls
QSAR EquationParametersApplicationSource
log (1/EC50) = 1.53σ + 1.47π + 1.09 HB + 4.08EC50: Effective concentration for 50% competitive binding to the receptor protein.Predicts the binding affinity of 4'-substituted this compound analogs to the Ah receptor, a key indicator of toxic potential. researchgate.net
σ: Electronegativity of the substituent.
π: Hydrophobicity of the substituent.
HB: Hydrogen bonding capability of the substituent.

Modeling Approaches for Predicting Environmental Concentrations and Fate

Predictive modeling is essential for understanding how this compound moves through and persists in the environment. Environmental fate models use the physicochemical properties of a chemical to simulate its partitioning between air, water, soil, and biota, as well as its degradation over time. clu-in.orgreviewboard.ca

Mass balance models are frequently used to track the fate and transport of contaminants in ecosystems like river basins. researchgate.net These models require key input parameters for each congener, such as water solubility, octanol-water partition coefficient (Kow), and vapor pressure. clu-in.org For this compound (PCB 61), specific physicochemical data have been measured or estimated to facilitate its inclusion in these models. hudsonriver.org

A crucial aspect of this modeling is predicting bioaccumulation. Biota-Sediment Accumulation Factors (BSAFs) are used to relate contaminant concentrations in sediment to those in organisms. hudsonriver.org Advanced models have shown that BSAFs for PCBs are not constant but are influenced by the chemical's structure (specifically the number of ortho-substituted chlorines), the chemical's hydrophobicity (log Kow), and properties of the sediment, such as its black carbon content. hudsonriver.org For PCBs with fewer ortho-chlorines, binding to black carbon is stronger, which can affect their bioavailability and accumulation. hudsonriver.org Such models are critical for assessing ecological risk and predicting how changes in sediment contamination levels will affect the local food web. reviewboard.cahudsonriver.org

Table 4: Physicochemical Properties of this compound (PCB 61) for Use in Environmental Models
PropertyValueSignificanceSource
PCB Number61Standardized congener identification. acs.org
Number of Chlorine Atoms4Influences molecular weight, hydrophobicity, and degradation potential. hudsonriver.org
Molecular Weight (g/mol)291.98Basic property for concentration and mass calculations. hudsonriver.org
Log Kow (Octanol-Water Partition Coefficient)6.04Indicates high hydrophobicity and potential for bioaccumulation in fatty tissues. hudsonriver.org

Q & A

Basic Research Questions

Q. How can 2,3,4,5-tetrachlorobiphenyl be reliably identified and quantified in environmental samples?

  • Methodological Answer : Use gas chromatography-mass spectrometry (GC-MS) with electron capture detection (ECD) for high sensitivity. Calibrate with certified reference standards (e.g., 100 µg/mL in isooctane) to ensure accuracy. Confirm retention times using isomer-specific standards, as co-elution with structurally similar tetrachlorobiphenyls (e.g., 2,3,4,6- or 2,3',4,5-tetrachlorobiphenyl) is common . For sediment or biota samples, employ Soxhlet extraction followed by silica gel cleanup to remove interfering lipids .

Q. What are the key physicochemical properties of this compound relevant to environmental persistence?

  • Methodological Answer : Determine its octanol-water partition coefficient (log Kow ≈ 6.4) to predict bioaccumulation potential . Measure vapor pressure (e.g., 1.2 × 10<sup>-4</sup> Pa at 25°C) and aqueous solubility (<0.1 mg/L) to model atmospheric transport and leaching behavior. Use quantitative structure-activity relationship (QSAR) tools to estimate degradation half-lives in soil (>1 year) .

Q. How does the chlorination pattern of this compound influence its analytical and toxicological profile?

  • Methodological Answer : Compare its reactivity with other tetrachlorobiphenyl isomers (e.g., 2,3',4,5- or 3,3',4,4'-tetrachlorobiphenyl) using molecular docking studies or in vitro assays. The ortho-chlorine absence in this compound reduces steric hindrance, enhancing binding affinity to aryl hydrocarbon receptors (AhR) compared to non-planar congeners .

Advanced Research Questions

Q. What microbial consortia are effective in degrading this compound under anaerobic conditions?

  • Methodological Answer : Enrich sediment microcosms with Dehalococcoides-like bacteria, which mediate reductive dechlorination. Monitor chlorine removal patterns via GC-ECD: this compound typically undergoes meta-dechlorination to trichlorobiphenyls (e.g., 2,3,5- or 2,4,5-trichlorobiphenyl). Optimize redox conditions (Eh < -200 mV) and provide hydrogen as an electron donor .

Q. How can hydroxylated and methoxylated metabolites of this compound be characterized in microbial degradation studies?

  • Methodological Answer : Use liquid chromatography-tandem mass spectrometry (LC-MS/MS) with electrospray ionization (ESI) to detect polar metabolites. Synthesize reference standards (e.g., 4′-hydroxy-2,3,4,5-tetrachlorobiphenyl) for quantification. For methoxylated derivatives, employ methylation derivatization followed by GC-MS analysis .

Q. What statistical approaches resolve contradictions in sorption data for this compound across different microplastic polymers?

  • Methodological Answer : Apply multivariate regression to account for polymer-specific variables (e.g., crystallinity, surface area). For example, polyethylene (log Kd ≈ 5.7) shows higher sorption than polypropylene (log Kd ≈ 5.2) due to hydrophobic interactions. Normalize data using organic carbon content (e.g., Koc) to enable cross-study comparisons .

Q. How do isomer-specific differences in chlorination patterns affect the design of PCB remediation strategies?

  • Methodological Answer : Prioritize isomers based on persistence and toxicity. For this compound, focus on anaerobic bioremediation due to its susceptibility to reductive dechlorination. In contrast, planar congeners (e.g., 3,3',4,4'-tetrachlorobiphenyl) require oxidative methods like UV/Fenton treatment .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.